An In-depth Technical Guide to 2-Methyl-dihydropyran-2-carbaldehyde Isomers: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Methyl-dihydropyran-2-carbaldehyde Isomers: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-dihydropyran-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. While the specific request focused on the 3,6-dihydro isomer, a thorough review of chemical databases indicates that the more extensively characterized and commercially available isomer is 2-methyl-3,4-dihydro-2H-pyran-2-carbaldehyde (CAS Number: 26334-42-9) [1]. The 3,6-dihydro structural motif is also of significant interest, particularly as a subunit in complex natural products[2][3]. This guide will focus on the well-documented 3,4-dihydro isomer and will also discuss the synthetic relevance of the 3,6-dihydro scaffold.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-methyl-3,4-dihydro-2H-pyran-2-carbaldehyde are crucial for its application in synthetic chemistry. These properties dictate reaction conditions, purification strategies, and analytical characterization.
| Property | Value | Source |
| CAS Number | 26334-42-9 | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| IUPAC Name | 2-methyl-3,4-dihydropyran-2-carbaldehyde | [1] |
| SMILES | CC1(CCC=CO1)C=O | [1] |
| InChI | InChI=1S/C7H10O2/c1-7(6-8)4-2-3-5-9-7/h3,5-6H,2,4H2,1H3 | [1] |
Spectroscopic data is essential for the unambiguous identification and quality control of 2-methyl-3,4-dihydro-2H-pyran-2-carbaldehyde.
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Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong carbonyl (C=O) stretch from the aldehyde is a key diagnostic peak. Data is available from capillary cell (neat) and vapor phase techniques[1].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this exact compound is not detailed in the provided search results, related structures have been characterized using ¹H and ¹³C NMR spectroscopy to confirm their structures[4].
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Mass Spectrometry: Mass spectral data is available for related dihydropyran-2-carbaldehyde derivatives, which is crucial for determining the molecular weight and fragmentation patterns[5].
Synthesis and Reaction Pathways
The synthesis of dihydropyran derivatives is a topic of significant interest in organic chemistry. Several strategies have been developed to access these valuable intermediates.
Synthesis of Dihydropyran Scaffolds
One common approach to synthesizing dihydropyran rings involves the hetero-Diels-Alder reaction. This powerful cycloaddition reaction can form the dihydropyran ring in a single, often stereocontrolled, step.
Another versatile method is the ring-closing metathesis (RCM), which has been successfully employed in the synthesis of 3,6-dihydro-2H-pyran subunits for natural products like Laulimalide[3].
A classical laboratory preparation for a related compound, 5,6-dihydro-2H-pyran-2-one, involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst[6]. This highlights a condensation-cyclization strategy for forming the pyran ring system.
Caption: Key synthetic routes to the dihydropyran core.
Introduction of the 2-Methyl and 2-Carbaldehyde Groups
The introduction of the methyl and carbaldehyde groups at the C2 position can be achieved through various synthetic transformations. For instance, the allylation of an appropriate aldehyde with a substituted allylstannane has been used to create a common intermediate for the synthesis of (S)-4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde[2].
Applications in Drug Discovery and Development
The dihydropyran motif is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.
Building Block for Natural Product Synthesis
As previously mentioned, derivatives of 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde are crucial intermediates in the total synthesis of complex natural products with potent biological activities. For example, they serve as precursors to fragments of the fijianolides and the microtubule-stabilizing agent laulimalide, both of which have potential as anticancer agents[2].
Morpholine Bioisostere
In drug design, the 3,6-dihydro-2H-pyran (DHP) group has been successfully employed as a bioisosteric replacement for the morpholine moiety. This substitution in a series of pyrazolopyrimidine and thienopyrimidine inhibitors of the mammalian target of rapamycin (mTOR) resulted in compounds with equivalent potency and selectivity, establishing the DHP group as a valuable hinge-region binding motif for kinase inhibitors[7]. The mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.
Caption: Simplified mTOR signaling pathway and the inhibitory role of DHP-containing compounds.
Precursors to Biologically Active Pyran Derivatives
The 2H-pyran-2-one scaffold, which can be derived from dihydropyrans, is found in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects[8]. The synthesis of functionalized pyrans and pyranones is therefore an active area of research in the pursuit of new therapeutic agents.
Safety and Handling
While a specific safety data sheet for 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is not available, information on the related compound 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer, CAS 100-73-2) provides guidance on handling. This compound is known to be an irritant.
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General Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
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First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists[9].
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Toxicological Information: The toxicological properties of many dihydropyran derivatives have not been thoroughly investigated. It is prudent to handle these compounds with care, assuming they may have irritant properties[9].
Conclusion
2-Methyl-dihydropyran-2-carbaldehyde, particularly the 3,4-dihydro isomer, is a valuable heterocyclic compound with significant applications in organic synthesis and drug discovery. Its utility as a building block for complex natural products and as a bioisostere for the morpholine group in kinase inhibitors underscores its importance for medicinal chemists. Further exploration of the synthesis and biological activities of its various isomers, including the 3,6-dihydro variant, is likely to yield novel compounds with therapeutic potential. Researchers working with these compounds should adhere to strict safety protocols due to their potential irritant properties.
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